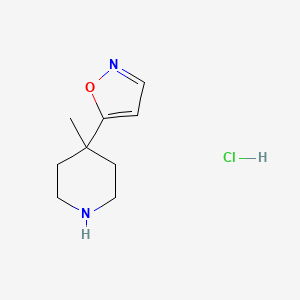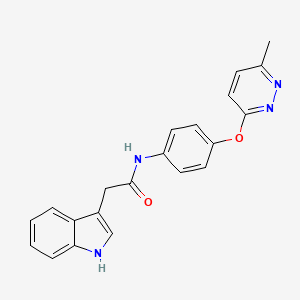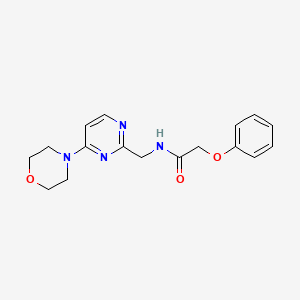
N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” is a pyrimidine derivative. Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as building blocks in drug discovery and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” would likely be complex due to the presence of multiple functional groups. The morpholino group and the pyrimidin-2-yl group are both heterocyclic structures, which can contribute to the complexity of the molecule.Chemical Reactions Analysis
The chemical reactions involving “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” would likely depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including protodeboronation .科学研究应用
Antibacterial and Antimicrobial Properties
The novel oxazolidinone analogs, including derivatives of the morpholinopyrimidinyl methyl phenoxyacetamide class, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds have been found effective against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, Streptococcus pneumoniae, and Mycobacterium tuberculosis, among others. Notably, they are not cross-resistant to other commonly used antibacterial agents, indicating a unique mechanism of action and potential for treating drug-resistant infections (Zurenko et al., 1996). Additionally, some pyrimidine-triazole derivatives synthesized from morpholin-3-one showed antimicrobial activity against selected bacterial and fungal strains, suggesting their potential application in addressing a broad spectrum of microbial infections (Majithiya & Bheshdadia, 2022).
Cancer Research
Several studies have focused on the potential of morpholinopyrimidinyl methyl phenoxyacetamide derivatives in cancer research, particularly targeting the PI3K/AKT/mTOR pathway, which plays a crucial role in the development of many cancers. For instance, derivatives like GDC-0980 have been characterized for their absorption, disposition, and efficacy in cancer models, with predictions of their pharmacokinetics and efficacy in humans supporting their clinical development (Salphati et al., 2012). Additionally, the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers highlight the therapeutic potential of this chemical class in oncology (Certal et al., 2014).
Antimalarial Activity
Research into novel leads for malaria treatment has identified aminoacetamide-based compounds, including those related to the morpholinopyrimidinyl scaffold, with low-nanomolar activity against Plasmodium falciparum. These compounds have shown promise as both effective antimalarial agents and potential transmission-blocking drugs, although challenges in optimizing their solubility and stability for in vivo studies remain (Norcross et al., 2019).
未来方向
属性
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(13-24-14-4-2-1-3-5-14)19-12-15-18-7-6-16(20-15)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNZWQETCQDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

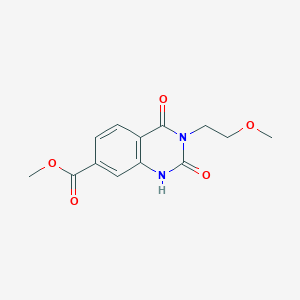
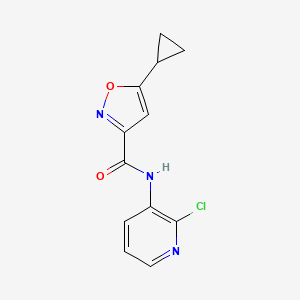
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)
![4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2422455.png)
![6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422457.png)
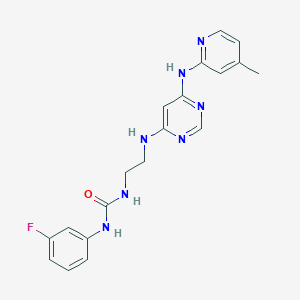
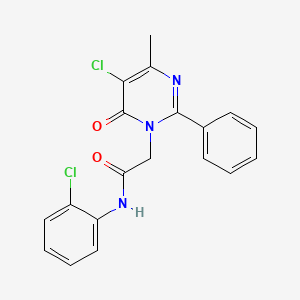
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2422461.png)
![N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea](/img/structure/B2422463.png)
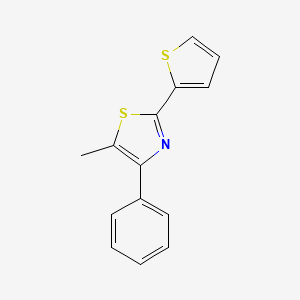
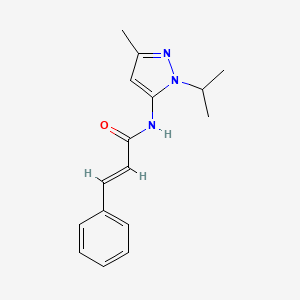
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2422467.png)
